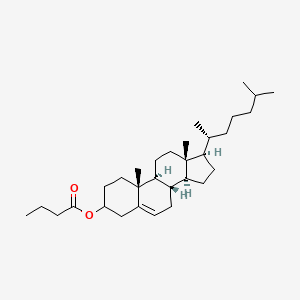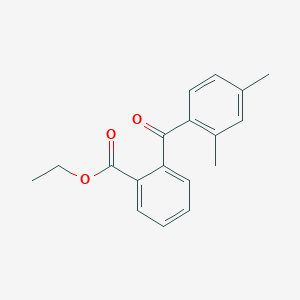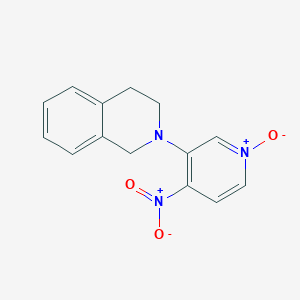![molecular formula C13H13NO2S B14280598 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- CAS No. 160579-90-8](/img/structure/B14280598.png)
2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- is a heterocyclic compound that features a thiazolidinedione core structure. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of antidiabetic drugs due to its ability to activate peroxisome proliferator-activated receptors (PPARs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with an appropriate aldehyde, such as 4-isopropylbenzaldehyde, in the presence of a base like piperidine in ethanol . The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using green chemistry approaches. For instance, microwave irradiation and ultrasound-promoted reactions have been employed to enhance reaction rates and yields while minimizing the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohol derivatives.
Scientific Research Applications
2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antioxidant agent.
Industry: The compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- involves the activation of PPARγ receptors, which play a crucial role in regulating glucose and lipid metabolism . By binding to these receptors, the compound enhances insulin sensitivity and reduces blood glucose levels. Additionally, it exhibits antimicrobial activity by inhibiting cytoplasmic Mur ligase enzymes and scavenging reactive oxygen species (ROS).
Comparison with Similar Compounds
Similar Compounds
- 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-
- Thiazolidine-2,4-dione
- 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- is unique due to its specific structural features, such as the presence of the isopropyl group, which enhances its binding affinity to PPARγ receptors and improves its pharmacological profile .
Properties
CAS No. |
160579-90-8 |
|---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H13NO2S/c1-8(2)10-5-3-9(4-6-10)7-11-12(15)14-13(16)17-11/h3-8H,1-2H3,(H,14,15,16) |
InChI Key |
GXIDNNRIWNVXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


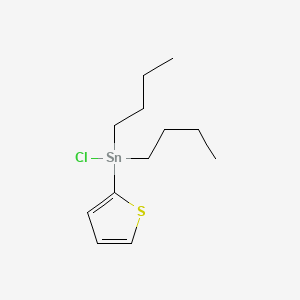
![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)
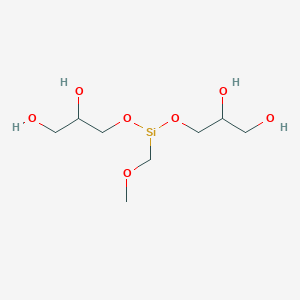
![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)
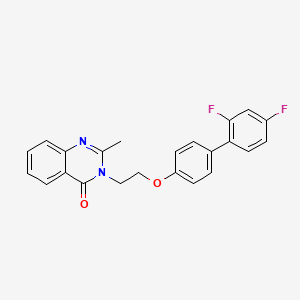
![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)
